molecular formula C9H11IO B103358 1-Iodo-4-methoxy-2,3-dimethylbenzene CAS No. 17938-70-4

1-Iodo-4-methoxy-2,3-dimethylbenzene

Cat. No. B103358
CAS RN: 17938-70-4
M. Wt: 262.09 g/mol
InChI Key: HOIDZLKFAOGDFK-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2,3-dimethylbenzene is an aryl halide . It is also known as 4-iodo-2,3-dimethyliodobenzene and 5-Iodo-m-xylene .


Synthesis Analysis

The synthesis of 1-Iodo-4-methoxy-2,3-dimethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular weight of 1-Iodo-4-methoxy-2,3-dimethylbenzene is 262.09 . The exact mass is 261.985443 .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrons in the pi bond attacking the electrophile, forming an arenium ion . This ion is conjugated but not aromatic .


Physical And Chemical Properties Analysis

1-Iodo-4-methoxy-2,3-dimethylbenzene is a colorless to white to yellow solid or semi-solid or liquid . Its density is 1.6±0.1 g/cm3 .

Scientific Research Applications

Specific Scientific Field

The field of application is Organic Chemistry, specifically in the synthesis of indole derivatives.

Summary of the Application

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

3. Methods of Application or Experimental Procedures The total synthesis of ibogaine and epiibogaine commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .

Results or Outcomes

The synthesis resulted in the production of indole derivatives, which are biologically active compounds. These compounds are used for the treatment of various disorders in the human body .

Electrophilic Aromatic Substitution

  • Summary of the Application : This compound can be used in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at a carbon atom to form a cationic intermediate .
  • Methods of Application or Experimental Procedures : The electrophilic substituting agent is generated from the given reagents . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
  • Results or Outcomes : The result of this reaction is a substitution product of benzene .

Synthesis of 3-Arylacrylamide and 3,3-Diaryl Substituted Acrylamide

  • Summary of the Application : This compound can be used in the synthesis of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .
  • Methods of Application or Experimental Procedures : The specific procedures for this synthesis are not provided in the source .
  • Results or Outcomes : The result of this reaction is the formation of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .

Synthesis of N-(3,5-Xylyl)-N-Ethylaniline

  • Summary of the Application : This compound can be used in the synthesis of N-(3,5-xylyl)-N-ethylaniline .
  • Methods of Application or Experimental Procedures : The specific procedures for this synthesis are not provided in the source .
  • Results or Outcomes : The result of this reaction is the formation of N-(3,5-xylyl)-N-ethylaniline .

Safety And Hazards

The compound has been classified as having hazard statements H302, H315, H319, H335 . It has been assigned the signal word “Warning” and the pictogram GHS07 .

properties

IUPAC Name

1-iodo-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIDZLKFAOGDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556022
Record name 1-Iodo-4-methoxy-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-methoxy-2,3-dimethylbenzene

CAS RN

17938-70-4
Record name 1-Iodo-4-methoxy-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17938-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-methoxy-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Viglianisi, S Menichetti, P Morelli… - Heteroatom …, 2018 - Wiley Online Library
Multidefence antioxidants represent a valuable solution for the protection against oxidative stress. From the planned synthesis of a catechol‐tocopherol hybrid, we isolated a catechol‐…
Number of citations: 5 onlinelibrary.wiley.com

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